2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1,3-dimethyl-5-phenyl-, (S)-
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Overview
Description
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1,3-dimethyl-5-phenyl-, (S)- is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties . This specific compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms.
Preparation Methods
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1,3-dimethyl-5-phenyl-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chlorobenzophenone and glycine ester hydrochloride.
Reaction Conditions: The reaction is carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1,3-dimethyl-5-phenyl-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions involve halogenation or alkylation using reagents like bromine or alkyl halides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: It is studied for its interactions with various biological receptors, including GABA receptors.
Medicine: It is investigated for its potential therapeutic effects in treating anxiety, insomnia, and seizures.
Industry: It is used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1,3-dimethyl-5-phenyl-, (S)- involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects .
Comparison with Similar Compounds
Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Oxazepam: Used primarily for its anxiolytic and sedative effects.
Flurazepam: Known for its hypnotic properties.
Compared to these compounds, 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1,3-dimethyl-5-phenyl-, (S)- has unique chiral properties that may result in different pharmacokinetic and pharmacodynamic profiles .
Properties
CAS No. |
50692-03-0 |
---|---|
Molecular Formula |
C17H15ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
(3S)-7-chloro-1,3-dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C17H15ClN2O/c1-11-17(21)20(2)15-9-8-13(18)10-14(15)16(19-11)12-6-4-3-5-7-12/h3-11H,1-2H3/t11-/m0/s1 |
InChI Key |
VQGFUBIVEVVWQP-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
Canonical SMILES |
CC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
Origin of Product |
United States |
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